

Comparative Guide: NMR Characterization of Lysyl Ornithine Monohydrochloride Purity

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Compound of Interest

Compound Name: Lysyl ornithine monohydrochloride

CAS No.: 880096-93-5

Cat. No.: B608780

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Executive Summary: The Purity Paradox in Peptide Chemistry

In the development of therapeutic peptides like **Lysyl ornithine monohydrochloride** (Lys-Orn HCl), researchers often face a critical analytical gap. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting related substances (impurities structurally similar to the analyte), it frequently fails to provide an accurate absolute content (assay) without a highly purified, certified reference standard—which rarely exists for novel or custom dipeptides.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV for the characterization of Lys-Orn HCl. We propose that while HPLC is superior for impurity profiling, qNMR is the definitive method for absolute purity determination, offering SI-traceability without the need for an identical reference standard.

Strategic Comparison: qNMR vs. HPLC

The following table contrasts the two methodologies specifically for a polar, ionic dipeptide like Lys-Orn HCl.

Feature	qNMR (Quantitative NMR)	HPLC-UV (Reverse Phase)
Primary Output	Absolute Content (Assay % w/w). Measures the molar ratio of analyte to an internal standard.[1]	Chromatographic Purity (Area %). Measures relative absorbance of eluted peaks.
Reference Standard	Not Required. Uses a generic internal standard (e.g., Maleic Acid) with known purity.	Required. Needs a certified standard of Lys-Orn HCl for absolute quantification.
Detection Principle	Universal. Signal intensity is directly proportional to the number of protons (nuclei).	Selective. Depends on extinction coefficients. Impurities with low UV absorbance are missed.
Salt & Solvents	Detected. Can quantify residual solvents and counter-ions (if $^{19}\text{F}/^{35}\text{Cl}$ or indirect calc used).	Invisible. Salts (HCl) and water are not detected by UV, leading to overestimation of "purity."
Weakness	Lower sensitivity (LOD ~0.1%). Harder to resolve trace structural isomers.	Response factors vary between impurities.[1][2] Requires method development for retention.

Expert Insight: The "Salt Trap"

Lysyl ornithine is supplied as a monohydrochloride. A sample might show 99.5% purity by HPLC (Area %), yet only contain 85% active peptide by weight. The remaining 14.5% consists of the HCl counter-ion and atmospheric moisture (hygroscopicity). qNMR reveals this "true" content, which is critical for accurate dosing in biological assays.

Technical Deep Dive: qNMR Characterization of Lys-Orn HCl

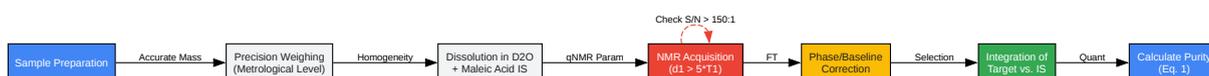
Structural Challenges & Solvent Selection

Lys-Orn HCl is a highly polar, basic dipeptide.

- Solvent: Deuterium Oxide (D₂O) is the mandatory choice. DMSO-d₆ may cause line broadening due to exchangeable protons (, ,) and viscosity. In D₂O, exchangeable protons disappear, simplifying the spectrum to non-exchangeable carbon-bound protons.
- Internal Standard (IS): We recommend Maleic Acid (singlet at 6.05 ppm).
 - Why? The aliphatic region of Lys-Orn (1.0–4.5 ppm) is crowded. Maleic acid provides a clean, distinct singlet in the alkene region, free from peptide overlap.

The qNMR Workflow (DOT Diagram)

The following diagram outlines the self-validating workflow for qNMR analysis.



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Figure 1: Self-validating qNMR workflow ensuring metrological traceability.

Experimental Protocol

Materials[3][4][5][6][7]

- Analyte: **Lysyl ornithine monohydrochloride** (~10-20 mg).
- Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, purity >99.9%).
- Solvent: D₂O (99.9 atom% D).

- Instrument: 400 MHz NMR (or higher) with accurate temperature control (298 K).

Acquisition Parameters (Critical for Accuracy)

To ensure <1% uncertainty, strict adherence to relaxation physics is required.

- Pulse Angle: 90° pulse (calibrated).
- Spectral Width: 20 ppm (to capture IS and potential impurities).
- Relaxation Delay (d1): 60 seconds.
 - Reasoning: The longest (longitudinal relaxation time) is likely the Maleic Acid alkene protons (~5-8s).
must be
to recover 99.3% of magnetization.
- Scans (ns): 16 or 32 (sufficient for 10mg sample).
- Acquisition Time (aq): > 3 seconds (to avoid truncation artifacts).

Signal Assignment & Integration Strategy

In D₂O, the Lys-Orn spectrum will display:

Proton Group	Chemical Shift (ppm)	Multiplicity	Integration Target?
Maleic Acid (IS)	6.05	Singlet (2H)	YES (Reference)
-CH (Lys & Orn)	4.0 – 4.3	Multiplets	No (Overlap likely)
-CH ₂ (Lys)	~2.95	Triplet	YES (Quant Target)
-CH ₂ (Orn)	~2.95	Triplet	YES (Quant Target)
-CH ₂	1.4 – 1.9	Multiplets	No (Crowded)

Integration Logic: The region around 3.0 ppm contains the

-CH₂ of Lysine and the

-CH₂ of Ornithine. While they may overlap, they represent a stoichiometric total of 4 protons (2 from Lys, 2 from Orn). Integrating this combined region against the Maleic Acid singlet (2H) provides a robust quantification ratio.

Data Analysis & Calculation

The qNMR Equation

Calculate the absolute purity (

) using the following equation:

Where:

- : Integrated area (Sample target vs IS).
- : Number of protons (Sample = 4 for Lys-
+ Orn-
; IS = 2).
- : Molecular weight (Lys-Orn HCl = 296.79 g/mol ; Maleic Acid = 116.07 g/mol).

- : Mass weighed (mg).
- : Purity of Internal Standard (as a decimal, e.g., 0.999).

Hypothetical Case Study Result

- Sample: 15.20 mg Lys-Orn HCl.
- IS: 5.10 mg Maleic Acid (99.9%).
- Integration: Maleic Acid (set to 100.00) vs. Lys/Orn region (3.0 ppm region = 185.40).
- Result: The calculated mass fraction is 87.3%.
 - Interpretation: The sample contains ~12.7% volatiles (water) and counter-ions (HCl). This value should be used for preparing molar solutions, not the nominal weight.

References

- BIPM (Bureau International des Poids et Mesures).qNMR Internal Standard Reference Data (ISRD). [\[Link\]](#)
- Pauli, G. F., et al. (2014).[3] "Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay." Journal of Medicinal Chemistry. [\[Link\]](#)

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